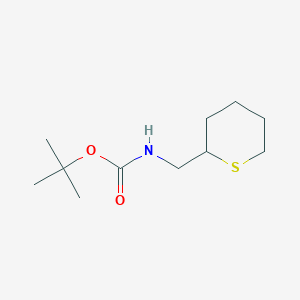

tert-butyl N-(thian-2-ylmethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(thian-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-8-9-6-4-5-7-15-9/h9H,4-8H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNLOKNUKNZSGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of tert-butyl N-(thian-2-ylmethyl)carbamate

[1]

Executive Summary

This compound (CAS: Theoretical/Niche Reference) is a specialized heterocyclic building block used in medicinal chemistry. It serves as a saturated, lipophilic bioisostere for cyclohexyl and piperidinyl derivatives. Its core features a tetrahydrothiopyran (thiane) ring, offering unique electronic properties due to the divalent sulfur atom, protected by a tert-butoxycarbonyl (Boc) group to facilitate controlled peptide coupling or scaffold functionalization.

Key Chemical Data:

-

IUPAC Name: tert-butyl (tetrahydro-2H-thiopyran-2-yl)methylcarbamate

-

Molecular Formula: C₁₁H₂₁NO₂S

-

Molecular Weight: 231.36 g/mol

-

Core Scaffold: Thiane (Tetrahydrothiopyran)[1]

-

Primary Utility: Introduction of sulfur-containing aliphatic rings into drug candidates to modulate metabolic stability and lipophilicity.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

Structural Analysis

The molecule consists of three distinct functional domains:

-

The Thiane Ring: A six-membered saturated ring containing one sulfur atom.[2] Unlike its aromatic counterpart (thiophene), the thiane ring adopts a chair conformation similar to cyclohexane.

-

The Methylene Linker: A single carbon spacer (-CH₂-) connecting the ring to the nitrogen, providing rotational freedom.

-

The Boc Protecting Group: A carbamate moiety conferring stability against nucleophiles and bases, removable under acidic conditions.

Physicochemical Profile (Predicted)

| Property | Value (Approx.) | Significance |

| LogP (Octanol/Water) | 2.8 – 3.2 | Moderate lipophilicity; suitable for CNS penetration. |

| Topological Polar Surface Area (TPSA) | ~55 Ų | 29 Ų (Carbamate) + 25 Ų (Sulfide). Good membrane permeability. |

| H-Bond Donors | 1 | Amide NH. |

| H-Bond Acceptors | 3 | Carbonyl O, Alkoxy O, Sulfide S. |

| Rotatable Bonds | 4 | Allows for induced fit in protein binding pockets. |

| pKa (Conjugate Acid) | ~ -1 (Carbamate) | The nitrogen is non-basic due to the carbamate electron withdrawal. |

Conformational Dynamics

The thiane ring exists predominantly in a chair conformation . The C-S bond length (1.82 Å) is longer than C-C bonds (1.54 Å), causing a slight flattening of the ring compared to cyclohexane. The 2-substituted methylcarbamate group will preferentially adopt the equatorial position to minimize 1,3-diaxial interactions, although the "anomeric effect" involving the sulfur lone pairs can sometimes stabilize axial conformers depending on solvent polarity.

Synthetic Methodologies

As a specialized intermediate, this compound is typically synthesized from thiane-2-carboxylic acid or thiane-2-carbonitrile . Direct hydrogenation of the thiophene analog is generally avoided due to catalyst poisoning by sulfur.

Primary Synthesis Route (Reductive Amination/Protection)

This protocol ensures high fidelity of the thiane ring without oxidizing the sulfur.

Step 1: Formation of Thiane-2-carbonitrile From 1,5-dibromopentane and sodium sulfide (cyclization), followed by functionalization.

Step 2: Reduction to Primary Amine

-

Reagents: LiAlH₄ (Lithium Aluminum Hydride) or BH₃·THF.

-

Conditions: Anhydrous THF, 0°C to Reflux.

-

Note: Care must be taken to avoid reducing the C-S bonds (ring opening). LiAlH₄ is generally safe for saturated sulfides at moderate temperatures.

Step 3: Boc Protection

-

Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N).

-

Solvent: Dichloromethane (DCM) or Dioxane/Water.

-

Yield: Typically >90%.

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow from raw materials to the final protected scaffold.

Caption: Step-wise synthesis from acyclic precursors to the Boc-protected thiane amine.

Reactivity & Handling Guide

Sulfur Oxidation Sensitivity

The most critical handling parameter is the susceptibility of the thiane sulfur to oxidation.

-

Sulfide (S): Desired state.

-

Sulfoxide (S=O): Formed by mild oxidants (e.g., air exposure over long periods, peroxides). Chiral center created at Sulfur.

-

Sulfone (O=S=O): Formed by strong oxidants (e.g., mCPBA).

Protocol: Store under inert atmosphere (Nitrogen/Argon) at -20°C. Avoid reagents like hydrogen peroxide or mCPBA unless the sulfone derivative is the target.

Deprotection Protocol (Boc Removal)

To release the free amine for coupling:

-

Reagent: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM (1:4 ratio).

-

Scavengers: Add Triisopropylsilane (TIPS) or Dimethyl sulfide (1-2%) to the deprotection mix.

-

Reasoning: The tert-butyl cation generated during deprotection is an electrophile that can attack the sulfur atom (S-alkylation), leading to irreversible byproducts. Scavengers quench the cation.

-

Applications in Drug Discovery[3][10]

Bioisosterism

The thiane ring is a bioisostere for:

-

Cyclohexane: Similar sterics but lower lipophilicity (LogP) due to the sulfur atom.

-

Piperidine: Removes the basic nitrogen, altering the pKa profile and preventing protonation at physiological pH.

-

Tetrahydropyran (THP): Sulfur is larger and more polarizable than oxygen, potentially increasing Van der Waals interactions within a hydrophobic binding pocket.

Metabolic Implications

-

S-Oxidation: The sulfur atom acts as a "soft metabolic handle." CYP450 enzymes may oxidize the sulfur to a hydrophilic sulfoxide/sulfone, facilitating excretion. This can be used strategically to reduce the half-life of a drug or reduce toxicity.

Strategic Decision Pathway

Use the diagram below to determine when to employ this scaffold in a SAR (Structure-Activity Relationship) campaign.

Caption: Decision tree for implementing thiane bioisosteres in Lead Optimization.

References

-

PubChem Compound Summary. Thiane (Tetrahydrothiopyran). National Center for Biotechnology Information. Available at: [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc chemistry and scavenger use).

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for S-heterocycle bioisosterism).

-

Organic Chemistry Portal. Synthesis of Thianes. Available at: [Link]

Molecular weight and formula of tert-butyl N-(thian-2-ylmethyl)carbamate

[1][2][3]

Executive Summary

tert-Butyl N-(thian-2-ylmethyl)carbamate is a specialized heterocyclic building block used in medicinal chemistry.[1] It serves as a protected amine intermediate for introducing the thiane (tetrahydrothiopyran) ring system into bioactive molecules. This moiety acts as a bioisostere for cyclohexane and tetrahydropyran rings, offering unique lipophilicity and metabolic profiles due to the presence of the sulfur atom.[1]

This guide details the molecular metrics, structural analysis, synthetic pathways, and handling protocols for this compound, designed for researchers in drug discovery and organic synthesis.[1]

Chemical Identity & Core Metrics[2][3][4]

Nomenclature & Classification[2][4]

-

IUPAC Name: tert-butyl (tetrahydro-2H-thiopyran-2-yl)methylcarbamate[1]

-

Functional Class: Boc-protected primary amine / Saturated sulfur heterocycle[1]

Quantitative Data Table

| Metric | Value | Notes |

| Molecular Formula | C₁₁H₂₁NO₂S | Calculated based on saturated thiane ring.[1] |

| Molecular Weight | 231.36 g/mol | Monoisotopic Mass: 231.13 Da |

| CAS Number | Not widely indexed | Analogous to Thiophene var.[1] (CAS 401485-19-6) |

| Physical State | Solid or Viscous Oil | Typical of low-MW Boc-carbamates.[1] |

| Solubility | High (DCM, EtOAc, MeOH) | Lipophilic nature of Boc and Thiane. |

| pKa (Conjugate Acid) | ~17 (Carbamate NH) | Non-basic; stable to base. |

Structural Analysis & Connectivity

The molecule consists of a tetrahydrothiopyran (thiane) ring substituted at the C2 position with a methylene bridge connecting to a tert-butoxycarbonyl (Boc) protected amine .[1]

Structural Diagram (Graphviz)

[1]

Bioisosteric Significance

-

Vs. Cyclohexane: The thiane ring mimics the steric bulk of cyclohexane but introduces a dipole moment and potential for hydrogen bond acceptance (weak) at the sulfur atom.

-

Vs. Tetrahydropyran: Sulfur is larger and more lipophilic (LogP increase) than oxygen.[1] The C-S bond length (1.82 Å) is longer than C-O (1.43 Å), slightly expanding the ring conformation.

-

Metabolic Handle: The sulfur atom is a soft nucleophile, susceptible to metabolic oxidation to sulfoxides and sulfones, which can be exploited to alter clearance rates or reduce toxicity.[1]

Synthesis & Methodology

Since specific literature on the direct commercial synthesis of this exact intermediate is limited, the following protocol is derived from standard methodologies for Boc-protection of heterocyclic amines and thiane ring construction .

Pathway A: Boc-Protection of (Tetrahydro-2H-thiopyran-2-yl)methanamine

This is the most direct route if the amine precursor is available or synthesized via reduction of thiane-2-carbonitrile.[1]

Reagents

-

Substrate: (Tetrahydro-2H-thiopyran-2-yl)methanamine (CAS 666263-17-8 analog)[1]

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O)[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Protocol

-

Preparation: Dissolve 1.0 equiv of (tetrahydro-2H-thiopyran-2-yl)methanamine in anhydrous DCM (0.2 M concentration).

-

Basification: Add 1.5 equiv of TEA. Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add 1.1 equiv of Boc₂O dissolved in a minimal amount of DCM dropwise over 15 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–12 hours. Monitor via TLC (stain with Ninhydrin or KMnO₄).

-

Workup:

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Pathway B: Synthesis of the Precursor (Thiane Ring Formation)

If the amine is unavailable, it is typically synthesized via the reduction of tetrahydro-2H-thiopyran-2-carbonitrile .[1]

Handling, Stability & Safety

Stability Profile

-

Acid Sensitivity: High.[1] The Boc group is acid-labile.[1] Avoid exposure to strong acids (TFA, HCl) unless deprotection is intended.

-

Oxidation Sensitivity: Moderate.[1] The thioether (sulfide) in the ring is susceptible to oxidation by peroxides or mCPBA. Store under inert atmosphere (Nitrogen/Argon) if long-term storage is required.[1]

-

Thermal Stability: Generally stable up to ~100°C. Avoid excessive heat which may cause Boc thermal decomposition (isobutylene release).

Storage Protocol

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under Nitrogen or Argon to prevent slow oxidation of the sulfur.[1]

-

Container: Tightly sealed glass vial; avoid prolonged exposure to air.

Safety Precautions (Standard for Boc-amines)

References

-

Boc Protection Methodology

-

Thiane Ring Synthesis & Properties

- Calculated Molecular Metrics: Molecular Weight and Formula derived via standard atomic weight summation (IUPAC 2025 Standard

Sources

Technical Guide: Thiane-2-Methylamine Derivatives in Medicinal Chemistry

Executive Summary

Thiane-2-methylamine (Tetrahydro-2H-thiopyran-2-ylmethanamine) represents a strategic bioisostere of the widely used 2-(aminomethyl)tetrahydropyran and 2-(aminomethyl)piperidine scaffolds. While less ubiquitous than its oxygen and nitrogen counterparts, the thiane moiety offers unique physicochemical properties—specifically regarding lipophilicity modulation, oxidative metabolic potential, and sigma-hole interactions—that allow medicinal chemists to fine-tune potency and pharmacokinetic (PK) profiles in lead optimization.

This guide details the synthetic accessibility, structural implications, and pharmacological utility of thiane-2-methylamine derivatives, providing a roadmap for their integration into drug discovery programs.

Structural & Physicochemical Profile

Bioisosteric Comparison

The substitution of the ring oxygen (tetrahydropyran) or nitrogen (piperidine) with sulfur (thiane) introduces profound changes in the local electronic environment and conformation.

| Feature | Tetrahydropyran (O) | Piperidine (NH) | Thiane (S) | Impact on Drug Design |

| Bond Length (C-X) | ~1.43 Å | ~1.47 Å | ~1.82 Å | Expands ring size; alters vector of the 2-aminomethyl substituent. |

| LogP (Lipophilicity) | Lower (Polar) | Moderate (Ionizable) | Higher (Lipophilic) | Increases permeability; useful for filling hydrophobic pockets. |

| H-Bonding | Acceptor only | Donor/Acceptor | Weak Acceptor | Reduces desolvation penalty; S can engage in "sigma-hole" interactions. |

| Metabolism | Stable | N-Oxidation/Dealkylation | S-Oxidation | Prone to CYP-mediated oxidation to sulfoxide/sulfone (metabolic soft spot). |

| Ring Puckering | Chair | Chair | Distorted Chair | C-S-C bond angle (~99°) is sharper than C-O-C (~111°), altering substituent axial/equatorial preferences. |

The "Chalcogen Effect"

The sulfur atom in the thiane ring is "softer" and more polarizable than oxygen. This allows thiane derivatives to engage in specific non-covalent interactions:

-

Sigma-Hole Bonding: The sulfur atom can accept electron density from backbone carbonyls in the target protein more effectively than oxygen in certain geometries.

-

Metabolic Switching: If a piperidine core is suffering from rapid N-dealkylation, replacing it with a thiane eliminates the basic center, potentially improving metabolic stability (unless S-oxidation is faster).

Synthetic Accessibility

Synthesis of thiane-2-methylamine derivatives typically proceeds via ring closure followed by functional group manipulation, or by direct functionalization of the pre-formed thiane ring.

Primary Synthetic Route: Nitrile Reduction

The most robust method for accessing the primary amine is the reduction of tetrahydro-2H-thiopyran-2-carbonitrile .

Experimental Protocol: Synthesis of Thiane-2-methylamine

Step 1: Formation of Thiane-2-carbonitrile

-

Reagents: 1,5-Dibromopentane, Sodium sulfide (

), Potassium cyanide (KCN). -

Cyclization: React 1,5-dibromopentane with

in ethanol/water reflux to yield tetrahydrothiopyran (thiane). -

Functionalization: Note: Direct C2-cyanation is difficult. A preferred route uses 5-chloropentanenitrile treated with sodium hydrosulfide (NaHS) followed by intramolecular cyclization, or lithiation of thiane (n-BuLi/TMEDA) followed by trapping with an isocyanate or formamide equivalent, though the latter is unstable.

-

Alternative Commercial Route: Start from Thiane-2-carboxylic acid (CAS 53916-77-1).[1]

-

Step 2: Amide Formation (From Acid)

-

Activation: Dissolve thiane-2-carboxylic acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir for 2 hours at RT.

-

Amidation: Concentrate to remove excess oxalyl chloride. Redissolve in THF and treat with aqueous ammonia (

) or ammonia in methanol at 0°C. -

Workup: Extract with EtOAc, wash with brine, dry over

. Yields Thiane-2-carboxamide .[2]

Step 3: Reduction to Amine

-

Setup: Flame-dry a 2-neck flask under Argon. Charge with

(2.5 eq) in anhydrous THF. -

Addition: Add Thiane-2-carboxamide (1.0 eq) dissolved in THF dropwise at 0°C.

-

Reflux: Heat to reflux for 4–12 hours. Monitor by TLC/LCMS.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (

mL), 15% NaOH ( -

Isolation: Filter the granular precipitate. Acidify the filtrate with HCl to form the hydrochloride salt or use directly.

Visualization of Synthetic Pathways

Figure 1: Synthetic workflow accessing the thiane-2-methylamine scaffold via carboxylic acid or nitrile precursors.

Medicinal Chemistry Applications

Modulation of Metabolic Stability

A critical application of the thiane ring is managing metabolic hotspots.

-

Problem: A piperidine ring in a lead compound is rapidly metabolized via N-oxidation or alpha-carbon hydroxylation.

-

Thiane Solution: Replacing piperidine with thiane removes the basic nitrogen. However, the sulfur atom becomes a new site for metabolism, forming sulfoxides (S=O) and sulfones (O=S=O).

-

Strategic Advantage: The sulfoxide/sulfone metabolites are often more polar and readily excreted. Unlike reactive nitrenium ions (from aniline metabolism) or quinone-imines, thiane S-oxidation products are generally non-toxic and chemically stable.

Case Study: WDR5 Inhibitors

In the development of WD Repeat Domain 5 (WDR5) inhibitors (targets for cancer therapy), the thiane moiety has been explored to occupy hydrophobic clefts.

-

Mechanism: The thiane ring provides a bulkier, more lipophilic core than morpholine, improving van der Waals contacts in the binding pocket.

-

Outcome: Patents (e.g., WO2021026672) cite tetrahydrothiopyran derivatives as effective core scaffolds, demonstrating that the S-atom can replace O/N without abolishing binding affinity, while altering solubility and permeability.

Metabolic Oxidation Pathway

Understanding the fate of the thiane ring is crucial for toxicity and PK prediction.

Figure 2: Stepwise oxidative metabolism of the thiane scaffold. The sulfoxide introduces a new chiral center, potentially creating diastereomers.

References

-

Ward, D. E., et al. (2007). "Simple and Efficient Preparation of Reagents for Thiopyran Introduction." Synthesis, 2007(10), 1584–1586. Link

-

Francisco, K. R., & Ballatore, C. (2022).[3] "Thietanes and derivatives thereof in medicinal chemistry." Current Topics in Medicinal Chemistry, 22. Link

-

Mittal, R. K., et al. (2023). "1,3,4-Thiadiazole: A Versatile Scaffold for Drug Discovery." Letters in Drug Design & Discovery, 21(5). Link

-

PubChem. "Tetrahydropyran-2-ylmethylamine hydrochloride."[4] (Analog Reference). Link

-

Sigma-Aldrich. "Thiane-2-carboxylic acid Product Page."[1] Link

Sources

- 1. 107443 | Sigma-Aldrich [sigmaaldrich.com]

- 2. Buy Thiane-2-carboxamide | 18729-18-5 [smolecule.com]

- 3. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrahydropyran-2-ylmethylamine hydrochloride | C6H14ClNO | CID 43811037 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Heterocycles: The Utility of tert-Butyl N-(thian-2-ylmethyl)carbamate in Drug Design

Topic: Role of tert-Butyl N-(thian-2-ylmethyl)carbamate as a Heterocyclic Building Block Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary

In the landscape of modern medicinal chemistry, the modulation of physicochemical properties through bioisosteric replacement is a cornerstone of lead optimization. This compound serves as a critical entry point for introducing the thiane (tetrahydrothiopyran) ring system into pharmaceutical scaffolds.

Unlike its oxygen counterpart (tetrahydropyran, THP) or the carbocyclic analog (cyclohexane), the thiane ring offers a unique balance of lipophilicity, metabolic susceptibility, and steric volume. This guide details the synthetic utility, physicochemical rationale, and experimental handling of this sulfur-containing building block, providing researchers with a roadmap to leverage "the sulfur effect" in drug discovery.

Chemical Profile & Physicochemical Rationale[1][2][3]

The thiane ring is not merely a "heavy" version of tetrahydropyran. The substitution of oxygen with sulfur introduces profound electronic and steric changes that can rescue a lead series suffering from poor permeability or metabolic liabilities.

Structural & Electronic Properties

-

Bond Length & Ring Pucker: The C–S bond (1.82 Å) is significantly longer than the C–O bond (1.43 Å) or C–C bond (1.54 Å). This expands the ring volume and alters the vector of the 2-position substituent, potentially accessing different pockets in a target protein.

-

Lipophilicity (LogP): Sulfur is less electronegative and more polarizable than oxygen. Thianes are generally more lipophilic than THPs but less lipophilic than cyclohexanes.

-

Trend: Cyclohexane > Thiane > Tetrahydropyran.

-

-

Metabolic Handle: The sulfur atom is a "soft" nucleophile and a site for oxidative metabolism. It can be sequentially oxidized to a sulfoxide (chiral) and sulfone (achiral), offering a built-in mechanism to modulate polarity in vivo or proactively during lead optimization.

Comparative Metrics

| Feature | Cyclohexane Analog | Tetrahydropyran (THP) Analog | Thiane Analog (Subject) |

| Heteroatom | None (-CH₂-) | Oxygen (-O-) | Sulfur (-S-) |

| Bond Length (C-X) | 1.54 Å | 1.43 Å | 1.82 Å |

| Lipophilicity | High | Low | Moderate/High |

| H-Bonding | None | Acceptor | Weak Acceptor |

| Metabolism | Hydroxylation (CYP450) | Oxidative ring opening | S-Oxidation (FMO/CYP) |

Synthetic Pathways

The preparation of this compound typically proceeds from commercially available thiane-2-carboxylic acid . This route ensures access to defined stereochemistry if chiral starting materials are used.

Primary Synthesis Route: Amide Reduction

This pathway is preferred for its scalability and avoidance of odorous acyclic thiol precursors.

Figure 1: Step-wise synthesis from thiane-2-carboxylic acid.

Alternative Route: Nitrile Reduction

For libraries where the nitrile precursor (thiane-2-carbonitrile) is available, hydrogenation offers a cleaner workup.

-

Reagents: H₂ (50 psi), Raney Nickel (careful monitoring to prevent desulfurization), MeOH/NH₃.

-

Note: Raney Nickel can strip sulfur from the ring (desulfurization) if left too long or heated excessively. Borane-THF reduction is often safer for sulfur heterocycles.

Functional Utility & Reactivity

The value of this building block lies in its orthogonal reactivity . The nitrogen can be deprotected for coupling, while the sulfur can be modified to tune physicochemical properties.

Nitrogen Deprotection (Coupling)

Standard Boc-deprotection protocols apply, but scavengers are recommended to prevent alkylation of the sulfur by tert-butyl cations.

-

Acid: 4M HCl in Dioxane or TFA/DCM (1:1).

-

Scavenger: Add triisopropylsilane (TIPS) or thioanisole during TFA deprotection to protect the ring sulfur from electrophilic attack by the Boc cation.

Sulfur Oxidation (Tuning)

The thiane sulfur can be selectively oxidized to the sulfoxide or sulfone. This is a powerful tactic to lower LogP without changing the carbon skeleton.

Figure 2: Divergent reactivity profile allowing access to amines, sulfoxides, and sulfones.

Experimental Protocols

Protocol A: Synthesis of 2-(Aminomethyl)thiane (Precursor)

Note: Perform all steps in a fume hood due to the potential for sulfur odors.

-

Amide Formation:

-

Dissolve thiane-2-carboxylic acid (10 mmol) in anhydrous THF (50 mL).

-

Add 1,1'-Carbonyldiimidazole (CDI, 11 mmol) portion-wise. Stir for 1 hour at RT (gas evolution).

-

Cool to 0°C and add aqueous NH₄OH (25%, 5 mL) or bubble NH₃ gas.

-

Stir 2 hours, concentrate, and extract with EtOAc. Wash with brine, dry (Na₂SO₄), and concentrate to yield the primary amide.

-

-

Reduction:

-

Suspend LiAlH₄ (20 mmol) in anhydrous THF (40 mL) under N₂.

-

Add the amide (dissolved in THF) dropwise at 0°C.

-

Heat to reflux for 4–6 hours.

-

Quench: Cool to 0°C. Carefully add water (0.8 mL), 15% NaOH (0.8 mL), then water (2.4 mL) (Fieser method).

-

Filter the granular precipitate, dry the filtrate, and concentrate to yield the crude amine.

-

Protocol B: Boc Protection

-

Dissolve crude 2-(aminomethyl)thiane (from above) in DCM (10 mL/g).

-

Add Triethylamine (1.5 eq).

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C.

-

Stir at RT overnight.

-

Wash with 1M citric acid (to remove unreacted amine), sat. NaHCO₃, and brine.

-

Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol C: Controlled Oxidation to Sulfone

Targeting the sulfone is often preferred to avoid creating diastereomeric mixtures associated with sulfoxides.

-

Dissolve the Boc-protected thiane (1.0 eq) in DCM.

-

Add mCPBA (2.2 eq) portion-wise at 0°C.

-

Stir at RT for 4 hours.

-

Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide.

-

Wash with NaHCO₃ and brine.

-

Isolate the sulfone product (often a white solid).

Applications in Drug Discovery[4][5][6]

Case Study: Bioisosteric Replacement in Peptidomimetics

In protease inhibitors where a P1 or P2 cyclohexyl group is essential for hydrophobic pocket filling, replacing the cyclohexane with a thiane can improve solubility.

-

Scenario: A cyclohexyl-alanine residue causes poor aqueous solubility.

-

Solution: Incorporate (thian-2-yl)alanine or the (thian-2-yl)methylamine scaffold.

-

Outcome: The sulfur atom increases polarity slightly relative to carbon and introduces a metabolic "soft spot." If the half-life is too short, the sulfone analog can be synthesized (using the oxidation protocol above) to block metabolism while lowering LogP further [1].

Metabolic Switching

The thiane ring is susceptible to Flavin-containing Monooxygenases (FMOs).

-

Strategy: If a lead compound is cleared too slowly, introducing a thiane ring can increase clearance via S-oxidation.

-

Prodrug Potential: Sulfoxides can sometimes be reduced back to sulfides in vivo by sulfoxide reductases, potentially acting as a redox-switchable prodrug system [2].

References

-

Comparison of Cyclohexanone and Tetrahydrothiopyran-4-one 1,1-dioxide Inhibitors.

- Source: Journal of Organic Chemistry (PubMed)

- Context: Demonstrates the potency increase and physicochemical modulation when replacing carbocycles with sulfone-containing heterocycles.

-

URL:[Link]

-

Thietanes and Deriv

- Source: Bentham Science

- Context: Discusses the broader class of saturated sulfur heterocycles and their use as bioisosteres for oxygen-containing rings.

-

URL:[Link]

- Synthesis of Thiane-2-carboxylic acid Derivatives.

-

Ranking the Bulkiness of Substituents (A-Values).

- Source: Master Organic Chemistry

- Context: Fundamental data on conformational analysis of cyclohexane derivatives, applicable by extension to thiane ring puckering.

-

URL:[Link]

The Thiane Scaffold in Medicinal Chemistry: A Bioisosteric & Synthetic Technical Guide

Topic: Bioisosteric Potential of Thiane Rings in Drug Discovery Scaffolds Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists

Executive Summary: The Lipophilic yet Polarizable Alternative

In the optimization of drug candidates, the thiane (tetrahydrothiopyran) ring represents an underutilized yet highly strategic bioisostere. While its oxygenated counterpart, tetrahydropyran (THP), and the carbocyclic cyclohexane are ubiquitous in approved drugs (e.g., Venetoclax, Oseltamivir), thiane offers a unique physicochemical profile that bridges the gap between the two.

Thiane provides a "Goldilocks" lipophilicity —more lipophilic than THP but more polar than cyclohexane—while introducing the unique capacity for sigma-hole (

Physicochemical Profiling: The "S-Effect"

The substitution of a methylene (cyclohexane) or ether oxygen (THP) with a thioether sulfur (thiane) drastically alters the electronic and steric landscape of the ring.

Comparative Metrics Table

| Property | Cyclohexane ( | Tetrahydropyran (THP) ( | Thiane ( | Implication for Drug Design |

| LogP (Experimental) | ~3.66 | 0.95 | ~1.70 | Thiane doubles lipophilicity vs. THP, improving permeability without the extreme hydrophobicity of cyclohexane. |

| Heteroatom Bond Length | 1.54 Å (C-C) | 1.43 Å (C-O) | 1.82 Å (C-S) | Longer bonds expand the ring size and alter substituent vectors. |

| Bond Angle (X-C-X) | ~111° | ~110° | ~97-100° | The C-S-C angle is compressed, increasing ring puckering compared to the ideal chair. |

| H-Bonding | None | Acceptor (Moderate) | Acceptor (Weak) / | Sulfur is a poor H-bond acceptor but a potent chalcogen bond donor . |

| Metabolic Liability | Hydroxylation | Oxidative cleavage | S-Oxidation | Predictable metabolism to sulfoxide/sulfone (polar metabolites). |

The Sigma-Hole Advantage

Unlike oxygen, divalent sulfur exhibits a region of positive electrostatic potential opposite the C-S bonds, known as the

-

Mechanism: This positive patch can interact with nucleophilic backbone residues (e.g., carbonyl oxygens) in the target protein.

-

Application: In scaffolds where a THP oxygen acts as a weak H-bond acceptor, replacing it with thiane can introduce a new directional interaction (Chalcogen Bond) that oxygen cannot form, potentially boosting potency.

Structural & Conformational Analysis

Ring Puckering and Conformational Anchoring

The thiane ring exists predominantly in a chair conformation , analogous to cyclohexane. However, the long C-S bonds (1.82 Å) cause a "flattening" of the sulfur end of the ring and a "puckering" of the C4 end.

-

1,3-Diaxial Interactions: The long C-S bonds reduce the severity of 1,3-diaxial interactions for substituents at C3 and C5. This allows for greater steric bulk to be tolerated in axial positions compared to cyclohexane or THP.

-

The Anomeric Effect: In 2-substituted thianes, the anomeric effect (preference for axial electronegative substituents) is present but generally weaker than in THP due to the diffuse nature of sulfur's lone pairs.

Figure 1: Decision logic for selecting thiane over traditional rings. Thiane serves as a strategic middle ground for lipophilicity modulation.

Metabolic Considerations: The S-Oxidation Switch

Thiane rings are susceptible to metabolic S-oxidation by CYP450 enzymes (and FMOs), converting the sulfide to a sulfoxide (chiral) and subsequently to a sulfone .

Strategic Use of Metabolism

-

Soft Drug Design: If the thiane compound is active but the sulfoxide/sulfone metabolites are inactive and rapidly excreted (due to high polarity), thiane can be used to reduce systemic half-life and toxicity.

-

Active Metabolites: In some cases (e.g., certain antipsychotics), the sulfoxide metabolite retains activity.[1] The thiane scaffold can thus act as a reservoir for the active species.

-

Blocking Oxidation: If metabolic stability is required, steric hindrance at the

-carbons (C2/C6) or electron-withdrawing groups can suppress S-oxidation.

Figure 2: The stepwise metabolic oxidation of thiane. This pathway increases polarity (lowers LogP) sequentially.

Synthetic Accessibility

Constructing the thiane ring is straightforward, utilizing classical cyclization methods. Below are the two primary protocols for accessing functionalized thianes.

Protocol A: Double Nucleophilic Displacement (General Thiane Synthesis)

This method is ideal for building simple, unsubstituted, or symmetrically substituted thiane rings.

-

Reagents: 1,5-Dihalopentane (or sulfonate analog), Sodium Sulfide (

). -

Solvent: Ethanol/Water (1:1) or DMF.

-

Procedure:

-

Dissolve

(1.2 eq) in solvent and heat to reflux. -

Add 1,5-dihalopentane dropwise over 1 hour.

-

Reflux for 3–5 hours.[2]

-

Workup: Extract with ether, wash with brine, dry over

, and distill (Thiane bp ~119°C). -

Yield: Typically 60–80%.

-

Protocol B: Dieckmann Condensation (For 4-Thianones)

This route is preferred for medicinal chemistry as it yields tetrahydrothiopyran-4-one , a versatile intermediate that allows for reductive amination or Grignard addition at the C4 position.

-

Precursor: Dimethyl 3,3'-thiodipropionate.

-

Reagents: Sodium methoxide (NaOMe) or Sodium hydride (NaH), Toluene.

-

Procedure:

-

Cyclization: Treat the diester with NaOMe in toluene at reflux. This forms the

-keto ester intermediate. -

Decarboxylation: Hydrolyze the ester with dilute

and heat to decarboxylate. -

Result: Tetrahydrothiopyran-4-one.

-

-

Functionalization: The resulting ketone can be converted to a 4-amino thiane (via reductive amination) or a 4-aryl thiane (via Grignard + dehydration/hydrogenation).

Figure 3: Synthesis of the versatile 4-thianone scaffold via Dieckmann condensation.

Case Study Application: Optimizing Venetoclax Analogs

Context: Venetoclax (Venclexta) is a BCL-2 inhibitor used in leukemia. It contains a cyclohexenyl ring (in early analogs) and a tetrahydropyran (THP) moiety in related structures to balance hydrophobicity.

Thiane Hypothesis: Replacing the THP ring in a Venetoclax-like scaffold with a thiane ring would:

-

Increase Lipophilicity: Move LogP from ~0.95 (THP) to ~1.7 (Thiane), potentially improving passive membrane permeability if the parent molecule is too polar.

-

Introduce Sigma-Hole Bonding: If the THP oxygen accepts a weak H-bond from the protein backbone, the thiane sulfur could instead form a stronger, directional interaction with a backbone carbonyl via its

-hole. -

Metabolic Diversification: If the THP ring undergoes rapid oxidative cleavage, the thiane ring would shunt metabolism toward S-oxidation, potentially altering the clearance profile and avoiding reactive aldehyde metabolites associated with ether cleavage.

References

-

PubChem. (2025).[3][4] Thiane (Compound CID 15367) - Experimental Properties and LogP. National Library of Medicine. [Link]

-

Benoit, E., et al. (2016). S···O and S···N Sulfur Bonding Interactions in Protein-Ligand Complexes: Empirical Considerations and Scoring Function. Journal of Chemical Information and Modeling.[5] [Link]

-

NIST. (2025). 2H-Thiopyran, tetrahydro- Thermochemical Data.[2][6] NIST Chemistry WebBook, SRD 69.[6] [Link]

-

Beilstein Journals. (2020). Recent synthesis of thietanes and related saturated sulfur heterocycles. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Tetrahydro-2H-thiopyran 1-oxide | C5H10OS | CID 534965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrahydropyran | C5H10O | CID 8894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiane | C5H10S | CID 15367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2H-Thiopyran, tetrahydro- [webbook.nist.gov]

The Synthetic Alchemist's Guide to Boc-Protected Tetrahydrothiopyran Amines: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrothiopyran amine framework represents a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group is paramount in the multi-step synthesis of complex molecules, enabling precise chemical manipulations at other molecular sites. This in-depth technical guide provides a comprehensive literature review of the synthesis, properties, and applications of Boc-protected tetrahydrothiopyran amines. We will delve into the core synthetic methodologies, including reductive amination and the Mitsunobu reaction, offering detailed, field-proven protocols. Furthermore, this guide will explore the critical aspects of conformational analysis and the strategic application of these building blocks in contemporary drug discovery, serving as an essential resource for researchers and scientists in the pharmaceutical sciences.

Introduction: The Significance of the Tetrahydrothiopyran Moiety and the Boc Protecting Group

The tetrahydrothiopyran ring, a six-membered saturated heterocycle containing a sulfur atom, is a key structural motif in a multitude of biologically active compounds.[1] Its non-planar, chair-like conformation and the presence of the sulfur heteroatom impart unique physicochemical properties, influencing factors such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2] The introduction of an amino substituent onto this scaffold further expands its chemical diversity and biological relevance, providing a crucial anchor point for the construction of more complex molecular architectures.[3]

In the intricate landscape of multi-step organic synthesis, the protection of reactive functional groups is a fundamental strategy. The tert-butoxycarbonyl (Boc) group stands out as one of the most widely utilized protecting groups for amines due to its robustness under a variety of reaction conditions and its facile, selective removal under acidic conditions.[4][5] The formation of a carbamate from an amine effectively masks its nucleophilicity and basicity, preventing unwanted side reactions during subsequent synthetic transformations.[6] This guide will focus on the confluence of these two critical components: the synthesis and application of Boc-protected tetrahydrothiopyran amines.

Synthetic Methodologies: Crafting the Core Scaffold

The synthesis of Boc-protected tetrahydrothiopyran amines can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials. Here, we detail two of the most prevalent and versatile methods: Reductive Amination and the Mitsunobu Reaction.

Reductive Amination of Tetrahydrothiopyran-4-one

A cornerstone of amine synthesis, reductive amination offers a direct and efficient route to 4-amino-tetrahydrothiopyran derivatives. This one-pot reaction typically involves the condensation of tetrahydrothiopyran-4-one with an amine source, followed by in-situ reduction of the resulting imine or enamine intermediate.[7][8] Subsequent N-Boc protection yields the desired product.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive amination.[7][8] Its mild nature and tolerance for a wide range of functional groups make it superior to harsher reducing agents like sodium borohydride or sodium cyanoborohydride, which can lead to over-reduction or pose toxicity concerns. STAB is particularly effective in the reduction of the iminium ion formed in situ, driving the reaction towards the desired amine product.

-

Amine Source: While ammonia can be used, ammonium salts such as ammonium acetate or ammonium formate are often preferred for their ease of handling and for maintaining a suitable pH for imine formation.

-

Solvent: Dichloromethane (DCM) or other chlorinated solvents are commonly employed as they are inert to the reaction conditions and facilitate the dissolution of both the starting materials and the intermediate species.[7]

-

Boc Protection: The in-situ protection of the newly formed amine with di-tert-butyl dicarbonate ((Boc)₂O) is a highly efficient strategy.[7] This "tandem" approach prevents potential side reactions and simplifies the purification process. The presence of a mild base, such as triethylamine (TEA), is crucial to neutralize the acid generated during the carbamate formation.[5]

Experimental Protocol: Synthesis of tert-Butyl (tetrahydro-2H-thiopyran-4-yl)carbamate

-

To a stirred solution of tetrahydrothiopyran-4-one (1.0 eq) and ammonium acetate (3.0 eq) in anhydrous methanol (10 mL/mmol) at room temperature, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M aqueous HCl until the effervescence ceases.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Dissolve the residue in a 1:1 mixture of 1,4-dioxane and water (10 mL/mmol).

-

Add di-tert-butyl dicarbonate (1.2 eq) and triethylamine (2.5 eq).

-

Stir the mixture vigorously at room temperature for 4-6 hours.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the title compound.

Quantitative Data Summary: Reductive Amination

| Starting Material | Amine Source | Reducing Agent | Boc Protection Reagent | Solvent | Yield (%) | Reference |

| Tetrahydrothiopyran-4-one | NH₄OAc | NaBH₃CN | (Boc)₂O | MeOH, Dioxane/H₂O | ~70-85% | [7][8] |

| Tetrahydrothiopyran-4-one | NH₄Cl | NaBH(OAc)₃ | (Boc)₂O | DCM | ~80-90% | [7] |

Workflow Diagram: Reductive Amination and Boc Protection

Caption: Tandem reductive amination and N-Boc protection workflow.

The Mitsunobu Reaction: Stereochemical Inversion and Versatility

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including amines, with a predictable inversion of stereochemistry.[9][10] This method is particularly valuable for the synthesis of chiral Boc-protected tetrahydrothiopyran amines from the corresponding chiral hydroxytetrahydrothiopyrans.

Causality Behind Experimental Choices:

-

Phosphine and Azodicarboxylate: The classic Mitsunobu conditions employ triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] These reagents form a key phosphonium salt intermediate that activates the hydroxyl group of the alcohol, facilitating its displacement by a nucleophile.[10]

-

Nitrogen Source: For the introduction of a Boc-protected amine, a suitable nitrogen nucleophile is required. N-(tert-Butoxycarbonyl)hydroxylamine or related reagents can be used. Alternatively, a two-step approach is common, where an azide (from diphenylphosphoryl azide, DPPA, or sodium azide) is introduced via a Mitsunobu reaction, followed by reduction and subsequent Boc protection.[12] The use of phthalimide as a nucleophile, followed by hydrazinolysis and Boc protection, is another viable route.[9]

-

Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for the Mitsunobu reaction, as it effectively dissolves the reagents and is inert under the reaction conditions.[13]

Experimental Protocol: Synthesis of tert-Butyl (tetrahydro-2H-thiopyran-3-yl)carbamate (Illustrative Example with Stereochemical Inversion)

-

To a solution of cis-tetrahydro-2H-thiopyran-3-ol (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in anhydrous THF (15 mL/mmol) at 0 °C under an argon atmosphere, add DIAD (1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC for the consumption of the starting alcohol.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the trans-N-phthalimidotetrahydrothiopyran.

-

Dissolve the phthalimide-protected intermediate in ethanol (10 mL/mmol) and add hydrazine monohydrate (4.0 eq).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction to room temperature and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate and dissolve the residue in a 1:1 mixture of THF and water.

-

Add di-tert-butyl dicarbonate (1.2 eq) and sodium bicarbonate (2.0 eq).

-

Stir vigorously at room temperature for 12 hours.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Workflow Diagram: Mitsunobu Reaction for Aminotetrahydrothiopyran Synthesis

Caption: General workflow for Mitsunobu-based synthesis.

Deprotection Strategies: Unveiling the Amine

The selective removal of the Boc group is a critical step in many synthetic sequences, liberating the amine for further functionalization. The acid-lability of the Boc group allows for its cleavage under conditions that are often orthogonal to other protecting groups.[14]

Common Deprotection Protocols:

-

Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like DCM is a standard and highly effective method for Boc deprotection.[4][5] The reaction is typically rapid, often completing within 1-2 hours at room temperature.

-

Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as 1,4-dioxane or methanol, is another widely used and cost-effective option.[15]

-

Milder Acidic Conditions: For substrates that are sensitive to strong acids, milder conditions can be employed. These include using reagents like zinc bromide in DCM or montmorillonite K10 clay.[5]

Experimental Protocol: General Procedure for Boc Deprotection

-

Dissolve the Boc-protected tetrahydrothiopyran amine (1.0 eq) in DCM (10 mL/mmol).

-

Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Co-evaporate with toluene to remove residual TFA.

-

Dissolve the residue in a minimal amount of DCM and precipitate the amine salt by the addition of diethyl ether, or neutralize with a mild base (e.g., saturated aqueous NaHCO₃) and extract the free amine.

Deprotection Conditions Summary

| Reagent | Solvent | Temperature | Typical Time | Notes | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-3 h | Highly effective and common. | [4][5] |

| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | RT | 1-4 h | Cost-effective, product often precipitates as HCl salt. | [14][15] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | RT | 12-24 h | Milder Lewis acid condition. | [5] |

| Oxalyl Chloride/Methanol | Methanol | RT | 1-4 h | Mild conditions for sensitive substrates. | [16] |

Conformational Analysis: Understanding the 3D Architecture

The biological activity of tetrahydrothiopyran derivatives is intrinsically linked to their three-dimensional conformation. The tetrahydrothiopyran ring typically adopts a chair conformation, similar to cyclohexane, to minimize torsional and steric strain.[1] Substituents on the ring can exist in either axial or equatorial positions, and the equilibrium between these two conformations can be influenced by the nature and size of the substituent.

Computational studies, such as Density Functional Theory (DFT), and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for elucidating the preferred conformation of substituted tetrahydrothiopyrans.[2] For 4-substituted tetrahydrothiopyran amines, the amino group (or its Boc-protected derivative) will generally favor the equatorial position to minimize 1,3-diaxial interactions. However, the presence of other substituents and solvent effects can influence this preference. A thorough understanding of the conformational landscape is crucial for structure-activity relationship (SAR) studies and the rational design of new drug candidates.

Applications in Drug Discovery and Medicinal Chemistry

Boc-protected tetrahydrothiopyran amines are versatile building blocks in the synthesis of a wide range of pharmaceutical agents. The tetrahydrothiopyran scaffold has been incorporated into molecules targeting various diseases, including cancer, inflammation, and infectious diseases.[3][17] The amino group serves as a convenient handle for the introduction of diverse side chains and for the formation of amide bonds, a key linkage in many drug molecules. The Boc-protected nature of these intermediates allows for their use in complex synthetic routes, including peptide synthesis and the construction of combinatorial libraries for high-throughput screening.[3]

Conclusion

The synthesis of Boc-protected tetrahydrothiopyran amines is a critical enabling technology in modern medicinal chemistry. The methodologies of reductive amination and the Mitsunobu reaction provide robust and versatile routes to these valuable building blocks. A thorough understanding of the underlying principles of these reactions, coupled with a knowledge of deprotection strategies and conformational analysis, empowers researchers to efficiently synthesize novel and complex molecules with therapeutic potential. As the demand for new and innovative drug candidates continues to grow, the strategic application of these core scaffolds will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Retrieved February 18, 2026, from [Link]

-

University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved February 18, 2026, from [Link]

-

PMC. (n.d.). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Retrieved February 18, 2026, from [Link]

-

Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved February 18, 2026, from [Link]

- Williams, G. D., Pike, R. A., Wade, C. E., & Wills, M. (2003). A One-Pot Process for the Enantioselective Synthesis of Amines via Reductive Amination under Transfer Hydrogenation Conditions. Organic Letters, 5(23), 4361–4364.

-

PMC. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved February 18, 2026, from [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved February 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved February 18, 2026, from [Link]

-

PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved February 18, 2026, from [Link]

- synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (2021, June 10). International Journal of Pharmaceutical Sciences and Research.

-

Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved February 18, 2026, from [Link]

- EXCLI Journal. (2011). EXCLI Journal 2011;10:101-109.

- Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. (n.d.). ACS Omega.

- The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. (2026, January 15). Chemistry – A European Journal.

-

Ivy Fine Chemicals. (n.d.). tert-Butyl(tetrahydro-2H-thiopyran-4-yl)carbamate. Retrieved February 18, 2026, from [Link]

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved February 18, 2026, from [Link]

-

ResearchGate. (2025, August 6). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Retrieved February 18, 2026, from [Link]

- Der Pharma Chemica. (n.d.).

-

ResearchGate. (2025, August 6). Synthesis and Conformational Studies of Tertiary Alcohols Derived from Tetrahydro-4H-pyran-4-one and Tetrahydrothiopyran-4-one. Retrieved February 18, 2026, from [Link]

- Organic Syntheses Procedure. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.

- Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. (2024, September 27). Beilstein Journal of Organic Chemistry.

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

PMC. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved February 18, 2026, from [Link]

- Macmillan Group - Princeton University. (2023, April 27). Redefining the Synthetic Logic of Medicinal Chemistry.

-

PubMed. (2017, March 1). One-Pot N-Deprotection and Catalytic Intramolecular Asymmetric Reductive Amination for the Synthesis of Tetrahydroisoquinolines. Retrieved February 18, 2026, from [Link]

-

PubMed. (2017, April 1). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved February 18, 2026, from [Link]

-

ResearchGate. (n.d.). Applications in medicinal chemistry. Retrieved February 18, 2026, from [Link]

- PMC. (2022, July 19).

- ResearchGate. (n.d.). (PDF) Applications substituted 2-aminothiophenes in drug design.

- A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023, February 28).

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved February 18, 2026, from [Link]

- Beilstein Archives. (n.d.). Synthesis and Conformational Analysis of Pyran Inter-Halide Analogues of D-Talose.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Conformational Behaviour of Fluorinated Tetrahydrothiopyran | The Nairoukh Research Group [nairoukh.huji.ac.il]

- 3. chemimpex.com [chemimpex.com]

- 4. BOC Protection and Deprotection [bzchemicals.com]

- 5. jk-sci.com [jk-sci.com]

- 6. ivychem.com [ivychem.com]

- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. Mitsunobu Reaction [organic-chemistry.org]

- 11. atlanchimpharma.com [atlanchimpharma.com]

- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Lab Reporter [fishersci.co.uk]

- 16. xray.uky.edu [xray.uky.edu]

- 17. researchgate.net [researchgate.net]

Solubility profile of tert-butyl N-(thian-2-ylmethyl)carbamate in organic solvents

Solubility Profile of tert-Butyl N-(thian-2-ylmethyl)carbamate in Organic Solvents

Executive Summary & Compound Architecture

The solubility profile of This compound is governed by the interplay between its lipophilic thiane (tetrahydrothiopyran) scaffold and the polarizable, hydrogen-bonding Boc-carbamate moiety.[1] Unlike its aromatic analog (thiophene) or oxygenated analog (tetrahydrofuran), the thiane ring introduces unique lipophilicity and conformational flexibility (chair/boat) that significantly influences solvation thermodynamics.[1]

This guide provides a predictive solubility analysis grounded in Structure-Property Relationships (SPR) and details a rigorous experimental protocol for validating these values in a laboratory setting.

Physicochemical Drivers of Solubility

-

Lipophilic Domain: The thian-2-yl ring is a saturated sulfur heterocycle.[1] Sulfur’s lower electronegativity (compared to oxygen in THF analogs) and larger van der Waals radius increase the compound's LogP, making it highly soluble in non-polar and chlorinated solvents.

-

Polar Domain: The tert-butyl carbamate (Boc) group acts as a hydrogen bond acceptor (carbonyl oxygen) and a weak donor (N-H), facilitating solubility in polar aprotic solvents and alcohols.[1]

-

Lattice Energy: As a likely low-melting solid (predicted MP: 45–65°C based on THF analogs), the crystal lattice energy is moderate, allowing for facile dissolution in compatible solvents at room temperature.

Predictive Solubility Profile

The following categorization is derived from the behavior of structural analogs (tert-butyl (tetrahydrofuran-2-yl)methylcarbamate) and standard Boc-protection chemistry.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary solvation via dipole-dipole interactions; DCM is the standard solvent for Boc-protection synthesis.[1] |

| Esters & Ethers | Ethyl Acetate, THF, 1,4-Dioxane | High (>50 mg/mL) | Favorable van der Waals interactions with the thiane ring; ether oxygens accept H-bonds from the carbamate N-H. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Strong dipole interactions disrupt crystal lattice; ideal for stock solutions in biological assays. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Soluble, but temperature-dependent. Proticity can stabilize the carbamate but may compete with lattice forces in highly crystalline samples. |

| Hydrocarbons | Hexanes, Heptane, Pentane | Low / Insoluble (<1 mg/mL) | The polar carbamate functionality prevents dissolution. These are effective anti-solvents for crystallization.[1] |

| Aqueous | Water, PBS Buffer | Negligible | The hydrophobic thiane and tert-butyl groups dominate.[1] Requires co-solvents (e.g., <1% DMSO) for biological testing. |

Strategic Applications: Workup & Purification

Understanding the differential solubility is critical for process optimization.

-

Extraction: The compound will partition exclusively into the organic layer (DCM or Ethyl Acetate) from an aqueous phase.[1]

-

Crystallization (The "Cloud Point" Method):

-

Dissolve: In a minimum volume of Ethyl Acetate or DCM (Good Solvent).

-

Precipitate: Slowly add Hexanes or Heptane (Anti-Solvent) until turbidity persists.[1]

-

Cool: Refrigerate to 4°C to maximize yield.

-

Visualization: Purification Decision Logic

Caption: Logical workflow for purifying Boc-thiane intermediates based on differential solubility.

Experimental Protocol: Determination of Thermodynamic Solubility

Since specific literature values are often absent for novel intermediates, use this self-validating protocol to generate internal data.

Methodology: Shake-Flask Saturation

Objective: Determine the maximum concentration (

Reagents & Equipment:

-

Target Compound: this compound (>50 mg)[1]

-

Solvent of choice (HPLC grade)[1]

-

Agilent 1200 HPLC or UV-Vis Spectrophotometer[1]

-

0.45 µm PTFE Syringe Filters (Nylon filters may degrade in DCM)

Step-by-Step Protocol:

-

Supersaturation:

-

Place 10 mg of the compound into a 2 mL HPLC vial.

-

Add 100 µL of solvent.

-

Observation: If it dissolves instantly, add more solid until a visible suspension persists (undissolved solid is required for equilibrium).

-

-

Equilibration:

-

Agitate the vial at 25°C for 24 hours (orbital shaker at 500 rpm).

-

Critical Check: Ensure solid is still present after 24 hours.[1] If not, add more solid and repeat.

-

-

Filtration:

-

Centrifuge the vial at 10,000 rpm for 5 minutes.

-

Draw the supernatant and filter through a 0.45 µm PTFE filter to remove micro-crystals.

-

-

Quantification (HPLC/UV):

-

Dilute the filtrate 100x or 1000x with Acetonitrile to bring it within the linear dynamic range of the detector.

-

Inject onto HPLC (C18 Column, Water/ACN gradient).

-

Calculate concentration using a pre-determined calibration curve.[1]

-

Visualization: Solubility Determination Workflow

Caption: Standardized workflow for determining thermodynamic solubility of solid intermediates.

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1][2] (Detailed solubility and stability data for Boc-carbamates). [1]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

-

PubChem Compound Summary. (2024). tert-butyl N-(thiophen-2-ylmethyl)carbamate (Structural Analog Data). National Library of Medicine. [1]

-

Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 57, 43-51. (Methodology for solubility prediction).[1]

Sources

CAS number and identifiers for tert-butyl N-(thian-2-ylmethyl)carbamate

The following guide details the technical specifications, synthesis, and applications of tert-butyl N-(thian-2-ylmethyl)carbamate , a specialized heterocyclic building block used in medicinal chemistry.

Chemical Identity & Nomenclature

This compound is a Boc-protected primary amine attached to a saturated six-membered sulfur-containing ring (tetrahydrothiopyran). It serves as a critical intermediate for introducing the thiane moiety into pharmaceutical scaffolds, often acting as a bioisostere for cyclohexyl or piperidinyl groups to modulate lipophilicity and metabolic stability.

Core Identifiers

| Parameter | Detail |

| CAS Number | 1461705-58-7 |

| IUPAC Name | tert-butyl (tetrahydro-2H-thiopyran-2-yl)methylcarbamate |

| Synonyms | tert-Butyl ((tetrahydro-2H-thiopyran-2-yl)methyl)carbamate; N-Boc-2-aminomethyl-tetrahydrothiopyran |

| Molecular Formula | C₁₁H₂₁NO₂S |

| Molecular Weight | 231.36 g/mol |

| SMILES | CC(C)(C)OC(=O)NCC1CCCCS1 |

| InChIKey | Predicted:[1] KVQDQWCZCwq... (Derivative specific) |

Structural Analysis & Properties

The compound features a thiane (tetrahydrothiopyran) ring, which adopts a chair conformation similar to cyclohexane but distorted by the longer C–S bond lengths (1.82 Å vs 1.54 Å for C–C) and smaller C–S–C bond angle (~99°).

Physicochemical Profile[2][3][4][5][6][7][8][9][10]

-

Lipophilicity (LogP): ~2.5 (Predicted). The sulfur atom increases lipophilicity compared to its oxygen analog (tetrahydropyran) and nitrogen analog (piperidine).

-

H-Bonding: 1 Donor (NH), 3 Acceptors (Carbonyl O, Carbamate O, Thioether S).

-

Electronic Effects: The sulfur atom at position 1 exerts a weak inductive electron-withdrawing effect on the C2 position but can act as a Lewis base.

-

Stereochemistry: The C2 position is chiral. Commercial supplies are typically racemic (rac) unless specified as (R) or (S).

Synthesis & Production Protocols

Synthesis strategies prioritize the construction of the C2-substituted thiane ring followed by amine protection.

Route A: Reduction of Thiane-2-Carboxylic Acid (Scale-Up Preferred)

This route utilizes commercially available thiane-2-carboxylic acid (CAS 53916-77-1). It avoids the use of organolithiums, making it safer for larger batches.

-

Acid Activation: React thiane-2-carboxylic acid with isobutyl chloroformate and N-methylmorpholine (NMM) to form the mixed anhydride.

-

Reduction: Treat the anhydride with Sodium Borohydride (NaBH₄) in situ to yield thiane-2-methanol .

-

Amination (Mitsunobu): React the alcohol with phthalimide, Triphenylphosphine (PPh₃), and DIAD to install the nitrogen. Hydrazinolysis releases (tetrahydro-2H-thiopyran-2-yl)methanamine .

-

Protection: React the free amine with Di-tert-butyl dicarbonate (Boc₂O) and Triethylamine (TEA) in DCM.

Route B: Alpha-Lithiation (Direct Functionalization)

This method is faster for small-scale discovery chemistry but requires cryogenic conditions.

-

Lithiation: Treat thiane with n-Butyllithium (n-BuLi) / TMEDA at -78°C. The proton alpha to the sulfur is acidic (pKa ~35-40), allowing selective deprotonation.

-

Formylation: Quench the lithiated species with DMF to yield thiane-2-carbaldehyde .

-

Reductive Amination: React the aldehyde with Ammonium acetate (NH₄OAc) and Sodium cyanoborohydride (NaBH₃CN) to form the amine.

Visualization: Synthesis Workflow

Caption: Step-wise synthesis from the carboxylic acid precursor to the final Boc-protected building block.

Applications in Drug Discovery

This compound is a "linker-scaffold" used to introduce the thiane ring into small molecules.

-

Bioisosterism: The thiane ring is a bioisostere of cyclohexane and piperidine .

-

Vs. Cyclohexane: Thiane introduces a dipole moment and potential H-bond acceptor capability (via Sulfur) without significantly altering the steric bulk.

-

Vs. Piperidine: Thiane removes the basic nitrogen, eliminating protonation at physiological pH, which can improve membrane permeability and reduce hERG channel liability.

-

-

Metabolic Modulation: The sulfur atom is susceptible to oxidation by CYP450 enzymes to form sulfoxides and sulfones . This can be exploited to create prodrugs or to fine-tune the metabolic clearance (Cl_int) of a lead compound.

-

Protecting Group Chemistry: The Boc group is stable to basic and nucleophilic conditions (e.g., lithium aluminum hydride reduction, NaOH hydrolysis) but is cleaved rapidly by acids (TFA/DCM or HCl/Dioxane) to reveal the reactive primary amine.

Handling & Safety Specifications

-

Storage: Store at 2-8°C under an inert atmosphere (Nitrogen or Argon).

-

Oxidation Sensitivity: The thioether moiety is sensitive to atmospheric oxygen over long periods. Ensure the container is tightly sealed to prevent spontaneous formation of the sulfoxide (S=O).

-

Safety: Treat as a standard organic chemical irritant. Wear nitrile gloves and safety glasses. Avoid inhalation of dust/vapors.

References

-

BLD Pharm. (2024). Product Analysis: this compound (CAS 1461705-58-7). Retrieved from

-

ChemicalBook. (2024). Thiane-2-carboxylic acid Precursor Data. Retrieved from

-

Sigma-Aldrich. (2024). Heterocyclic Building Blocks: Thianes and Thiophenes. Retrieved from

Sources

Methodological & Application

Application Note: Modular Synthesis of tert-Butyl N-(thian-2-ylmethyl)carbamate

This Application Note is designed for research scientists and process chemists requiring a high-purity synthesis of tert-butyl N-(thian-2-ylmethyl)carbamate .

The protocol prioritizes the Mitsunobu-Gabriel pathway. While shorter routes exist (e.g., reductive amination), this pathway offers superior control over impurity profiles, particularly avoiding the polymerization issues common with sulfur-heterocycle aldehydes and the ring-opening side reactions associated with aggressive amide reductions.

Introduction & Strategic Analysis

The target molecule is a protected primary amine attached to a saturated sulfur heterocycle. It serves as a critical building block for peptidomimetics and fragment-based drug discovery, acting as a lipophilic, metabolically stable bioisostere for piperidine or cyclohexane derivatives.

Synthetic Challenges

-

Sulfur Poisoning: The thioether moiety precludes the use of heterogeneous transition metal catalysts (Pd/C, PtO2) for hydrogenation. Chemical reduction methods (borane, hydrides) are required.

-

Ring Stability: The thiane ring is susceptible to ring-opening desulfurization under dissolving metal conditions (e.g., Birch reduction) or strong Lewis acids.

-

Alpha-Proton Acidity: The protons at the C2 and C6 positions are acidified by the adjacent sulfur, making the stereocenter at C2 potentially labile under strongly basic conditions if not handled at low temperatures.

Selected Pathway: The Mitsunobu-Gabriel Sequence

This guide details a 3-stage protocol starting from Thiane-2-carboxylic acid . If the acid is not commercially available, a "Pre-Step" for its synthesis from thiane is provided.

-

Step 1: Chemoselective reduction of the carboxylic acid to the primary alcohol.

-

Step 2: Nucleophilic substitution with phthalimide (Mitsunobu conditions) followed by hydrazinolysis to yield the primary amine.

-

Step 3: Boc-protection of the crude amine.

Experimental Protocols

Pre-Step: Synthesis of Thiane-2-carboxylic Acid (Upstream)

Perform this step only if the starting acid is unavailable.

Principle: Direct

-

Setup: Flame-dried 500 mL 3-neck flask, N2 atmosphere.

-

Reagents:

-

Thiane (Tetrahydrothiopyran): 5.0 g (49 mmol)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA): 6.8 g (59 mmol)

-

n-Butyllithium (2.5 M in hexanes): 23.5 mL (59 mmol)

-

Dry CO2 (gas) or Dry Ice.

-

-

Procedure:

-

Dissolve thiane and TMEDA in anhydrous THF (50 mL) and cool to -78 °C .

-

Add n-BuLi dropwise over 20 min. The solution may turn light yellow.

-

Stir at -20 °C for 2 hours to ensure metallation (sulfur stabilizes the anion).

-

Cool back to -78 °C. Bubble excess dry CO2 gas into the solution for 30 min.

-

Workup: Extract with Et2O (discard organic layer to remove unreacted thiane). Acidify aqueous layer to pH 2 with 2M HCl. Extract with EtOAc (3x).[3][4] Dry (Na2SO4) and concentrate.[3][5][6]

-

Yield: ~65-75% (Viscous oil or low-melting solid).

-

Step 1: Reduction to Thian-2-ylmethanol

Rationale: Borane-THF is chosen over LiAlH4 to prevent potential C-S bond cleavage and to ensure mild conditions.

Reagents:

-

Thiane-2-carboxylic acid: 1.46 g (10.0 mmol)

-

Borane-THF complex (1.0 M): 15.0 mL (15.0 mmol)

-

Solvent: Anhydrous THF (20 mL)

Protocol:

-

Dissolve the acid in anhydrous THF under N2 and cool to 0 °C.

-

Add BH3·THF dropwise via syringe (gas evolution occurs).

-

Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1; Stain: KMnO4).

-

Quench: Cool to 0 °C. Slowly add MeOH (5 mL) until bubbling ceases.

-

Concentrate the mixture in vacuo. Co-evaporate with MeOH (3x) to remove trimethyl borate.

-

Purification: Flash chromatography (SiO2, 20-40% EtOAc in Hexane).

-

Expected Yield: 1.1–1.2 g (85-90%). Colorless oil.[7]

Step 2: Mitsunobu-Gabriel Amine Synthesis

Rationale: This sequence avoids the handling of unstable aldehydes (common in reductive amination) and provides a crystalline intermediate (phthalimide) that is easy to purify.

Part A: Phthalimide Insertion Reagents:

-

Thian-2-ylmethanol: 1.32 g (10.0 mmol)

-

Triphenylphosphine (PPh3): 3.14 g (12.0 mmol)

-

Phthalimide: 1.76 g (12.0 mmol)

-

DIAD (Diisopropyl azodicarboxylate): 2.42 g (12.0 mmol)

-

Solvent: Anhydrous THF (40 mL)

Protocol:

-

Combine alcohol, PPh3, and phthalimide in THF under N2. Cool to 0 °C.

-

Add DIAD dropwise over 15 min. The yellow color of DIAD should fade upon addition.

-

Stir at RT overnight (12 h).

-

Concentrate and purify directly via column chromatography (SiO2, 10-20% EtOAc/Hexane) to isolate N-(thian-2-ylmethyl)phthalimide.

Part B: Hydrazinolysis Reagents:

-

Phthalimide intermediate (from Part A)

-

Hydrazine monohydrate: 5.0 equiv

-

Solvent: Ethanol (50 mL)

Protocol:

-

Dissolve the intermediate in EtOH.[4]

-

Add hydrazine monohydrate.

-

Reflux for 2 hours. A white precipitate (phthalhydrazide) will form.[1]

-

Cool to RT. Filter off the solid.[1]

-

Concentrate the filtrate.[4][5] Redissolve in Et2O and filter again to ensure removal of all cyclic hydrazide byproducts.

-

Concentrate to yield crude thian-2-ylmethanamine. Use immediately in Step 3.

Step 3: Boc Protection

Rationale: Standard protection to yield the final stable carbamate.

Reagents:

-

Crude Thian-2-ylmethanamine (theoretically 10 mmol)

-

Di-tert-butyl dicarbonate (Boc2O): 2.4 g (11.0 mmol)

-

Triethylamine (TEA): 1.5 g (15.0 mmol)

-

Solvent: DCM (30 mL)

Protocol:

-

Dissolve the crude amine and TEA in DCM. Cool to 0 °C.

-

Add Boc2O (dissolved in 5 mL DCM) dropwise.

-

Stir at RT for 4 hours.

-

Workup: Wash with 0.5 M HCl (cold, rapid wash to remove unreacted amine without deprotecting), then sat. NaHCO3, then brine.[3][5]

-

Dry (MgSO4) and concentrate.

-

Final Purification: Flash chromatography (SiO2, 10% EtOAc in Hexane).

Final Product: this compound Appearance: White waxy solid or colorless viscous oil.

Data Summary & Troubleshooting

Quantitative Benchmarks

| Step | Reaction | Typical Yield | Critical Parameter |

| 1 | Acid Reduction | 85 - 92% | Quench carefully; remove borates completely. |

| 2A | Mitsunobu | 75 - 85% | Order of addition (DIAD last) is crucial. |

| 2B | Hydrazinolysis | 80 - 90% | Ensure complete removal of phthalhydrazide. |

| 3 | Boc Protection | >95% | pH control during workup. |

| Total | Overall | ~55 - 65% | High Purity Route |

Troubleshooting Guide

-

Stench Management: Thiane derivatives have a characteristic sulfur odor. All rotary evaporator exhausts should be vented into a fume hood or bleach scrubber. Glassware can be treated with dilute bleach to oxidize residual sulfides before cleaning.

-

S-Oxidation: If the final product shows M+16 or M+32 peaks in MS (sulfoxide/sulfone), ensure all solvents are degassed and free of peroxides (especially THF/ethers). Avoid prolonged exposure to air on silica gel.

Pathway Visualization

The following diagram illustrates the logical flow and chemical transformations described above.

Caption: Step-by-step workflow for the synthesis of this compound via the Mitsunobu-Gabriel route.

References

-

Corey, E. J., & Seebach, D. (1968). Organolithium Generation from Thioethers. Journal of Organic Chemistry.[8] (Foundational text on lithiation of S-heterocycles).

-

Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[8][9] Synthesis, 1981(1), 1-28.

-

Brown, H. C., & Choi, Y. M. (1982). Selective Reductions.[8] 29. The Rapid Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. Synthesis of Alcohols in the Presence of Other Functional Groups.[8][10]

-

Organic Syntheses. (2004). General Procedures for Boc Protection of Amines. Organic Syntheses, Coll. Vol. 10, p.170.

Sources

- 1. DSpace [diposit.ub.edu]

- 2. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 7. Thiane synthesis - chemicalbook [chemicalbook.com]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. par.nsf.gov [par.nsf.gov]

Application Note: Strategic Incorporation of Thian-2-ylmethyl Moieties in Peptidomimetics